4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride

Lipophilicity Membrane permeability Drug-likeness

4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride (CAS 864759-61-5), also known as 1-(1-benzothiophen-3-ylsulfonyl)piperazine hydrochloride, is a synthetic small molecule composed of a piperazine ring connected via a sulfonyl bridge to a benzo[b]thiophene moiety. Its molecular formula is C12H15ClN2O2S2 and its molecular weight is 318.84 g/mol.

Molecular Formula C12H15ClN2O2S2
Molecular Weight 318.8 g/mol
CAS No. 864759-61-5
Cat. No. B3067252
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride
CAS864759-61-5
Molecular FormulaC12H15ClN2O2S2
Molecular Weight318.8 g/mol
Structural Identifiers
SMILESC1CN(CCN1)S(=O)(=O)C2=CSC3=CC=CC=C32.Cl
InChIInChI=1S/C12H14N2O2S2.ClH/c15-18(16,14-7-5-13-6-8-14)12-9-17-11-4-2-1-3-10(11)12;/h1-4,9,13H,5-8H2;1H
InChIKeyOJOKVNROZUJULO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride (CAS 864759-61-5): A Benzothiophene-Sulfonylpiperazine Building Block for Medicinal Chemistry


4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride (CAS 864759-61-5), also known as 1-(1-benzothiophen-3-ylsulfonyl)piperazine hydrochloride, is a synthetic small molecule composed of a piperazine ring connected via a sulfonyl bridge to a benzo[b]thiophene moiety [1]. Its molecular formula is C12H15ClN2O2S2 and its molecular weight is 318.84 g/mol. The compound presents as a hydrochloride salt with a free secondary amine on the piperazine ring, making it a versatile intermediate for generating diverse compound libraries . It is primarily supplied for research use by certified vendors such as Santa Cruz Biotechnology .

Why 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride Cannot Be Replaced by Simpler Analogs


Close structural analogs such as 1-(phenylsulfonyl)piperazine (CAS 14172-55-5) or 4-(thiophene-3-sulfonyl)piperazine are readily available, but they exhibit substantially different physicochemical property profiles. The benzo[b]thiophene ring markedly increases lipophilicity (LogP) and polar surface area (PSA) relative to phenylsulfonyl or thienylsulfonyl alternatives, which in turn alters membrane permeability, metabolic stability, and target binding potential . Even within the benzothiophene class, variations in sulfonyl attachment position (e.g., 2- vs. 3-sulfonyl) or N-methylation can dramatically shift both reactivity and biological activity. Consequently, researchers cannot assume functional interchangeability without quantitative, head-to-head evidence, making informed selection of this specific compound a critical decision point in medicinal chemistry, chemical biology, and early-stage drug discovery .

Product-Specific Quantitative Evidence Guide for 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride (CAS 864759-61-5)


Lipophilicity Advantage: LogP ~3.64 for Benzothiophene Analog vs. ~2.43 for Phenylsulfonyl Analog

The target compound exhibits a computed LogP of approximately 3.64, compared to approximately 2.43 for the phenylsulfonyl analog 1-(phenylsulfonyl)piperazine hydrochloride . This 1.21 log-unit difference corresponds to roughly a 16-fold higher partition coefficient, indicating significantly greater affinity for non-polar environments. The increased lipophilicity is attributable to the fused benzo[b]thiophene ring, which introduces an additional aromatic ring relative to the phenylsulfonyl comparator.

Lipophilicity Membrane permeability Drug-likeness

Topological Polar Surface Area Expansion: TPSA 86.03 Ų vs. 57.79 Ų for Phenylsulfonyl Analog

The topological polar surface area (TPSA) of 4-(benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride is 86.03 Ų, which is 28.24 Ų larger than the 57.79 Ų of the phenylsulfonyl analog . This increase arises from the additional sulfur atom and extended conjugated system of the benzothiophene ring. Both values fall below the Veber rule threshold of 140 Ų, predicting reasonable oral bioavailability, but the intermediate TPSA of the target compound positions it in a more balanced region of the ADME space—high enough to avoid excessive metabolism yet low enough to permit membrane passage.

Polar surface area Oral bioavailability ADME prediction

Molecular Bulk and Heavy Atom Count: 19 vs. 16 Heavy Atoms Relative to Phenylsulfonyl Analog

The target compound contains 19 heavy atoms (C, N, O, S, Cl) and has a molecular weight of 318.84 g/mol, compared to 16 heavy atoms and 262.76 g/mol for the phenylsulfonyl analog [1] . The additional three heavy atoms—comprising the second carbon and sulfur of the fused thiophene ring—expand the molecular volume and available hydrophobic surface area. In the sulfonylpiperazine factor Xa inhibitor series, analogous 6-chlorobenzo[b]thiophene sulfonamides have been shown to optimally occupy the S1 binding pocket through these additional hydrophobic contacts [2].

Molecular size Hydrophobic interaction Target binding

Free Secondary Amine for Late-Stage Diversification vs. N-Methylated Analogs

The compound possesses a free secondary amine (NH) on the piperazine ring, as confirmed by the InChI string and structural representation in PubChem [1]. This NH is available for nucleophilic reactions—including amide bond formation, reductive amination, urea synthesis, and sulfonamide coupling—enabling direct late-stage diversification without deprotection steps. In contrast, N-methylated analogs (e.g., 1-(benzo[b]thiophen-3-ylsulfonyl)-4-methylpiperazine) lack this reactive handle, restricting their utility to end-compound synthesis or requiring additional synthetic manipulation to unmask the amine.

Synthetic handle Library synthesis Late-stage functionalization

Best Research and Industrial Application Scenarios for 4-(Benzo[b]thiophene-3-sulfonyl)-piperazine hydrochloride (CAS 864759-61-5)


CNS-Targeted Medicinal Chemistry Requiring Moderate Lipophilicity

With a LogP of ~3.64 and moderate TPSA of 86.03 Ų , this compound occupies a physicochemical space favorable for crossing the blood–brain barrier. Medicinal chemists designing CNS-active agents—such as serotonin or dopamine receptor modulators within the benzothiophene-piperazine antipsychotic class [1]—can use this scaffold as a starting point where the balanced LogP and TPSA predict adequate brain exposure while maintaining reasonable solubility.

Factor Xa or Serine Protease Inhibitor Lead Generation

The benzo[b]thiophene sulfonyl motif has been validated as an optimal S1 pocket-binding element in Factor Xa inhibitors, where 6-chlorobenzo[b]thiophene sulfonamides achieved low-nanomolar IC50 values [2]. Researchers exploring coagulation cascade or related serine protease targets can utilize this compound as a core fragment, leveraging the established binding mode of benzothiophene groups in the S1 subsite while retaining the free piperazine for vectoring toward additional subsite interactions.

Combinatorial Library Synthesis via Parallel Chemistry

The free piperazine NH enables direct coupling to carboxylic acids, sulfonyl chlorides, isocyanates, or aldehydes without deprotection [3]. This makes the compound an efficient scaffold for generating 96-well plate format compound libraries, where diverse monomers are introduced at the piperazine nitrogen in a single step. Procurement of this intermediate in >98% purity (as supplied by multiple vendors ) ensures reliable SAR correlations across library members.

Structure–Activity Relationship Studies Comparing Aryl vs. Heteroaryl Sulfonylpiperazines

When benchmarking sulfonylpiperazine series, systematic comparison of phenylsulfonyl, thienylsulfonyl, and benzothienylsulfonyl analogs is essential. The 28.24 Ų TPSA and 1.21 LogP unit differentiation of this compound relative to the phenylsulfonyl comparator provide a quantifiable window for assessing how increased aromatic surface area and polarity affect target affinity, selectivity, and pharmacokinetic properties. Such head-to-head comparisons enable rational scaffold selection in hit-to-lead programs.

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